molecular formula C₆H₈N₂O₃S₂ B050441 N'-hydroxy-2-thiophen-2-ylsulfonylethanimidamide CAS No. 175201-96-4

N'-hydroxy-2-thiophen-2-ylsulfonylethanimidamide

Cat. No. B050441
M. Wt: 220.3 g/mol
InChI Key: MSZDATJNTZYAQL-UHFFFAOYSA-N
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Description

“N’-hydroxy-2-thiophen-2-ylsulfonylethanimidamide” is a chemical compound . It is a thiophene-based analog, which has been the subject of interest for many scientists due to its potential as a biologically active compound .


Synthesis Analysis

Thiophene derivatives, such as “N’-hydroxy-2-thiophen-2-ylsulfonylethanimidamide”, can be synthesized by heterocyclization of various substrates . For instance, a series of new N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .


Molecular Structure Analysis

The molecular structure of “N’-hydroxy-2-thiophen-2-ylsulfonylethanimidamide” can be characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .


Chemical Reactions Analysis

The synthesis of thiophene derivatives involves several significant synthetic methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N’-hydroxy-2-thiophen-2-ylsulfonylethanimidamide” can be determined through various methods, including density, melting point, boiling point measurements, and more .

Safety And Hazards

The safety data sheet (SDS) for “N’-hydroxy-2-thiophen-2-ylsulfonylethanimidamide” provides information on its hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection .

Future Directions

Thiophene-based compounds like “N’-hydroxy-2-thiophen-2-ylsulfonylethanimidamide” have a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . They are significant lead compounds that can be used for further structural optimization . Future research could focus on exploring their potential applications in various fields, including medicinal chemistry, industrial chemistry, and material science .

properties

IUPAC Name

N'-hydroxy-2-thiophen-2-ylsulfonylethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S2/c7-5(8-9)4-13(10,11)6-2-1-3-12-6/h1-3,9H,4H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZDATJNTZYAQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)CC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381037
Record name N'-hydroxy-2-thiophen-2-ylsulfonylethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-hydroxy-2-thiophen-2-ylsulfonylethanimidamide

CAS RN

175201-96-4
Record name N-Hydroxy-2-(2-thienylsulfonyl)ethanimidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175201-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N'-hydroxy-2-thiophen-2-ylsulfonylethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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